5-(Amino(phenyl)methyl)-N-(tert-butyl)-3-methylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Amino(phenyl)methyl)-N-(tert-butyl)-3-methylpyridin-2-amine is a complex organic compound featuring a pyridine ring substituted with an amino group, a phenylmethyl group, and a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Amino(phenyl)methyl)-N-(tert-butyl)-3-methylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of 3-methylpyridine with a tert-butyl halide, followed by the introduction of the amino group through nucleophilic substitution. The phenylmethyl group can be added via a Friedel-Crafts alkylation reaction using benzyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Amino(phenyl)methyl)-N-(tert-butyl)-3-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The phenylmethyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride as catalysts.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted phenylmethyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Amino(phenyl)methyl)-N-(tert-butyl)-3-methylpyridin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-(Amino(phenyl)methyl)-N-(tert-butyl)-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenylmethyl and tert-butyl groups contribute to the compound’s hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Ditert-butylphenol: Known for its fungicidal activity and cytotoxic properties.
Tertiary butyl esters: Widely used in synthetic organic chemistry for their stability and reactivity.
Uniqueness
5-(Amino(phenyl)methyl)-N-(tert-butyl)-3-methylpyridin-2-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the amino and phenylmethyl groups provide versatility in chemical reactions and potential biological activities.
Eigenschaften
Molekularformel |
C17H23N3 |
---|---|
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
5-[amino(phenyl)methyl]-N-tert-butyl-3-methylpyridin-2-amine |
InChI |
InChI=1S/C17H23N3/c1-12-10-14(11-19-16(12)20-17(2,3)4)15(18)13-8-6-5-7-9-13/h5-11,15H,18H2,1-4H3,(H,19,20) |
InChI-Schlüssel |
LTWPMTCFBIOUAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1NC(C)(C)C)C(C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.